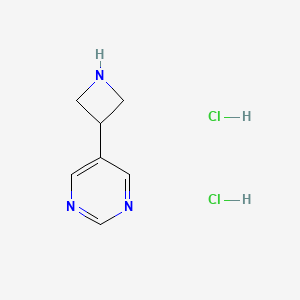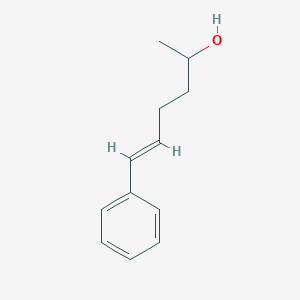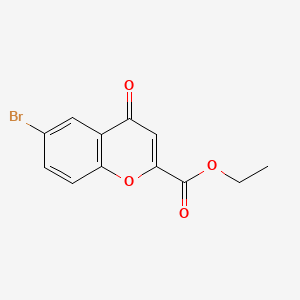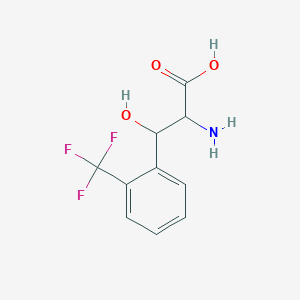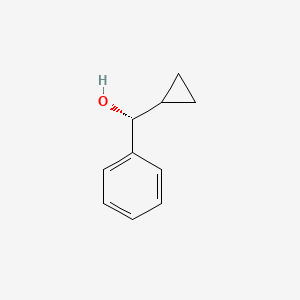![molecular formula C17H32BrNO4 B15315282 tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)
tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromo substituent, and a cyclopropylmethoxyethoxy moiety. Its molecular formula is C16H30BrNO4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate typically involves multiple steps. One common route starts with the preparation of the intermediate compounds, such as tert-butyl bromoacetate and cyclopropylmethanol. These intermediates are then subjected to a series of reactions, including etherification, bromination, and carbamate formation, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane and ethanol.
化学反応の分析
Types of Reactions
tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of carbamate derivatives, while oxidation and reduction can lead to different alcohols or ketones.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as an intermediate in the synthesis of drugs or as a probe to study biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the carbamate moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
tert-Butyl bromoacetate: A simpler compound with a similar bromo and tert-butyl structure.
tert-Butyl 3-bromopropylcarbamate: Another carbamate derivative with a bromo substituent.
tert-Butyl 2-bromo-2-methylpropane: A related compound with a tert-butyl and bromo group but lacking the complex ether and carbamate structure.
Uniqueness
tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
特性
分子式 |
C17H32BrNO4 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
tert-butyl N-[3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl]-N-ethylcarbamate |
InChI |
InChI=1S/C17H32BrNO4/c1-6-19(15(20)23-16(2,3)4)13-17(5,12-18)22-10-9-21-11-14-7-8-14/h14H,6-13H2,1-5H3 |
InChIキー |
NQHSKXBKRJQHCW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C)(CBr)OCCOCC1CC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


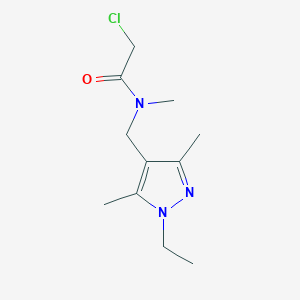
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
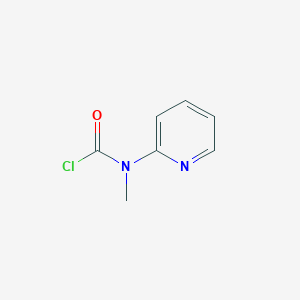
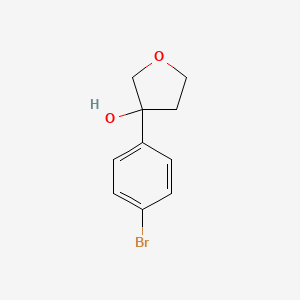
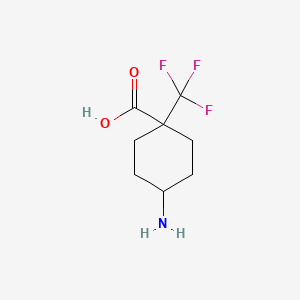
![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
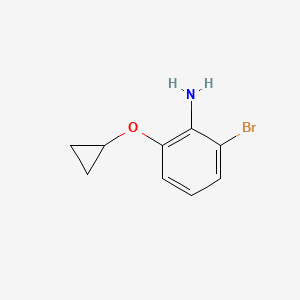
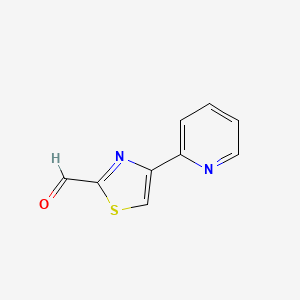
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
